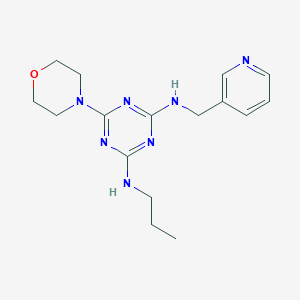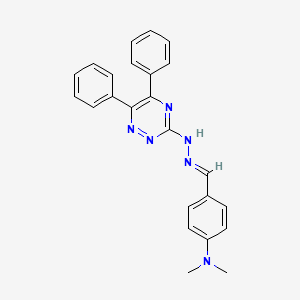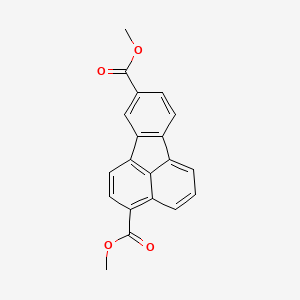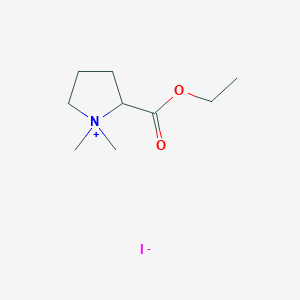
6-(4-morpholinyl)-N-propyl-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine
Overview
Description
6-(4-morpholinyl)-N-propyl-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine, commonly known as MPPT, is a small molecule inhibitor of protein kinases. It is a potent and selective inhibitor of c-Met, a receptor tyrosine kinase that plays a crucial role in cancer development and progression. MPPT has shown promising results in preclinical studies and is being evaluated for its therapeutic potential in various cancer types.
Mechanism of Action
MPPT is a small molecule inhibitor that binds to the ATP-binding site of c-Met kinase domain, thereby blocking its activity. This leads to the inhibition of downstream signaling pathways, including PI3K/Akt and MAPK/ERK, which are involved in cancer cell survival, proliferation, and migration.
Biochemical and Physiological Effects:
MPPT has been shown to induce apoptosis, inhibit cell proliferation, migration, and invasion in various cancer cell lines. It has also been shown to inhibit angiogenesis, a process by which tumors develop new blood vessels to support their growth and metastasis. In addition, MPPT has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of MPPT is its selectivity and potency as a c-Met inhibitor. This makes it a valuable tool for studying the role of c-Met in cancer development and progression. However, MPPT has some limitations, including its solubility and stability issues, which can affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for MPPT research, including:
1. Development of more potent and selective c-Met inhibitors based on the structure of MPPT.
2. Evaluation of the efficacy of MPPT in combination with other targeted therapies and immunotherapies.
3. Investigation of the role of c-Met in cancer stem cells and the potential of MPPT to target this population.
4. Evaluation of the safety and efficacy of MPPT in clinical trials for various cancer types.
5. Investigation of the potential of MPPT as a diagnostic tool for c-Met overexpression in cancer patients.
In conclusion, MPPT is a promising c-Met inhibitor with potential therapeutic applications in cancer treatment. Its selectivity and potency make it a valuable tool for studying the role of c-Met in cancer development and progression. Further research is needed to evaluate its safety and efficacy in clinical trials and to explore its potential in combination with other targeted therapies and immunotherapies.
Scientific Research Applications
MPPT has been extensively studied for its therapeutic potential in cancer treatment. It has shown promising results in preclinical studies as a potent inhibitor of c-Met, which is overexpressed in many cancer types and is associated with poor prognosis and resistance to chemotherapy. MPPT has been shown to inhibit c-Met signaling, leading to decreased cancer cell proliferation, migration, and invasion. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.
properties
IUPAC Name |
6-morpholin-4-yl-4-N-propyl-2-N-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O/c1-2-5-18-14-20-15(19-12-13-4-3-6-17-11-13)22-16(21-14)23-7-9-24-10-8-23/h3-4,6,11H,2,5,7-10,12H2,1H3,(H2,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYCVQMJSFUBTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=NC(=N1)N2CCOCC2)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-morpholin-4-yl-4-N-propyl-2-N-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B3854470.png)
![4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate](/img/structure/B3854473.png)
![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-3-phenylacrylamide](/img/structure/B3854484.png)

![ethyl {4-[2-(2,4-dihydroxybenzoyl)carbonohydrazonoyl]-2-methoxyphenoxy}acetate](/img/structure/B3854496.png)

![N'-[1-(2-naphthyl)ethylidene]-3,5-dinitrobenzohydrazide](/img/structure/B3854517.png)



![4-{2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazino}-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B3854547.png)
![4-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B3854557.png)